molecular formula C7H13NO2 B12333902 (3R,5S)-5-methylpiperidine-3-carboxylic acid

(3R,5S)-5-methylpiperidine-3-carboxylic acid

Cat. No.: B12333902
M. Wt: 143.18 g/mol
InChI Key: CBDSIHCOUDRMMA-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5S)-5-methylpiperidine-3-carboxylic acid is a chiral piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the chiral centers at positions 3 and 5 in the piperidine ring makes this compound particularly interesting for various applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-methylpiperidine-3-carboxylic acid typically involves the introduction of chiral centers through stereoselective reactions. One common method involves the alkylation of lithiated intermediates followed by reduction and rearrangement steps.

Industrial Production Methods

Industrial production methods for this compound often involve the use of readily available and inexpensive starting materials. The process is designed to be operationally simple and efficient, with a focus on achieving high yields and purity. The overall yield of the final product can be around 32% in a total time of approximately 80 hours .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-methylpiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,5S)-5-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3R,5S)-5-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration, which can result in distinct biological activities and selectivity in chemical reactions. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(3R,5S)-5-methylpiperidine-3-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-2-6(7(9)10)4-8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1

InChI Key

CBDSIHCOUDRMMA-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1C[C@H](CNC1)C(=O)O

Canonical SMILES

CC1CC(CNC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.